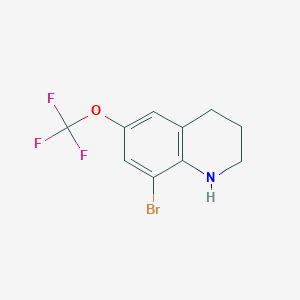

8-Bromo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

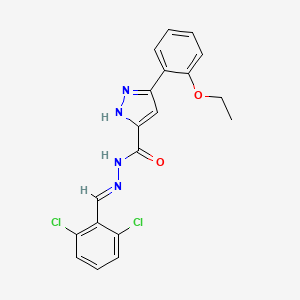

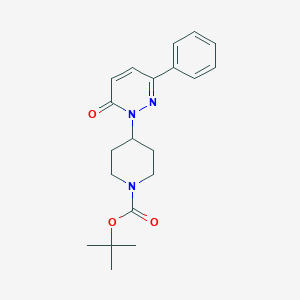

8-Bromo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C10H5BrF3NO . It has a molecular weight of 292.05 . This compound is used for research and development purposes .

Molecular Structure Analysis

The InChI code for 8-Bromo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline is 1S/C10H5BrF3NO.ClH/c11-8-5-7 (16-10 (12,13)14)4-6-2-1-3-15-9 (6)8;/h1-5H;1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 286.9±35.0 °C and a predicted density of 1.684±0.06 g/cm3 . It also has a predicted pKa value of 1.32±0.20 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- A study by Şahin et al. (2008) explored the efficient synthesis of various quinoline derivatives, including 6,8-dibromo-1,2,3,4-tetrahydroquinolines. These compounds were synthesized through bromination reactions and further transformed into novel trisubstituted quinoline derivatives via lithium-halogen exchange reactions, demonstrating the versatility of these compounds in synthetic chemistry (Şahin et al., 2008).

Photolabile Protecting Group

- The compound has been used as a photolabile protecting group for carboxylic acids. Fedoryak and Dore (2002) described a new photolabile protecting group based on 8-bromo-7-hydroxyquinoline, which exhibits high efficiency for single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis, making it useful in biological applications (Fedoryak & Dore, 2002).

Coordination Chemistry

- In coordination chemistry, 8-bromoquinoline has been used to synthesize metal complexes. Enders et al. (2001) reported the reaction of 8-bromoquinoline with zincated cyclopentadienyl derivatives to yield 8-quinolylcyclopentadienyl metal complexes. These complexes demonstrated solvatochromism and could be further investigated by spectroscopy and crystal structure determination (Enders, Kohl, & Pritzkow, 2001).

Synthesis of Biologically Active Compounds

- Bromoquinoline derivatives are intermediates in synthesizing biologically active compounds. Wang et al. (2015) described the synthesis of bromo-4-iodoquinoline, an important intermediate for creating compounds such as GSK2126458, through a series of reactions including cyclization and substitution (Wang et al., 2015).

Photocatalytic Applications

- Zhu et al. (2006) discussed the use of 8-bromo-7-hydroxyquinoline (BHQ) as a photoremovable protecting group. It was found to be efficiently photolyzed by both single-photon excitation (1PE) and two-photon excitation (2PE), demonstrating its potential in regulating the action of biological effectors in cell and tissue culture with light (Zhu, Pavlos, Toscano, & Dore, 2006).

Safety and Hazards

8-Bromo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of water .

Eigenschaften

IUPAC Name |

8-bromo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF3NO/c11-8-5-7(16-10(12,13)14)4-6-2-1-3-15-9(6)8/h4-5,15H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDVBDLPWHCPUPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC(=C2)OC(F)(F)F)Br)NC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-6-(trifluoromethoxy)-1,2,3,4-tetrahydroquinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,2,2-trifluoroethoxy)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2929693.png)

![N-{3-[(4-benzylpiperazin-1-yl)(pyridin-3-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide](/img/structure/B2929694.png)

![N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2929696.png)

![rac-(1R,3R)-3-(morpholin-4-yl)spiro[3.3]heptan-1-amine, trans](/img/structure/B2929702.png)

![4-chloro-N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2929704.png)

![methyl 4-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate](/img/structure/B2929708.png)